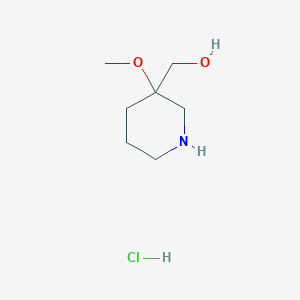

(3-Methoxypiperidin-3-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Methoxypiperidin-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysts and Chemical Reactions

(3-Methoxypiperidin-3-yl)methanol hydrochloride , though not directly mentioned, is likely involved in catalytic processes and chemical reactions, similar to the roles described for methanol in various research applications. Methanol is a basic chemical with annual production exceeding 10 million tons, often used as a fuel or fuel additive due to its clean-burning properties and versatile applications. In the context of fuel cells and hydrogen production, it is a subject of extensive research. Methanol can be produced from CO-rich gas during periods of low power demand and used as an auxiliary fuel in gas turbines during peak power demand. It also finds use in the CO2 and CO valorization process, hydrogen production, and in dehydrogenative coupling reactions, crucial for sustainable development. Cu-based catalysts are extensively used in methanol reforming reactions due to their kinetic, compositional, and morphological characteristics, although their exact surface reaction mechanisms and schemes are still under investigation (Cybulski, 1994), (Yong et al., 2013), (Scotti et al., 2020).

Environmental and Biological Applications

In the environmental and biological sciences, compounds similar to this compound are used for various purposes, including as indicators of cellulosic solid insulation aging in transformer mineral oil and as models for studying the effects of environmental estrogens. Methanol, for instance, has been identified as a marker for assessing the condition of solid insulation in power transformers. Its generation correlates with the number of broken 1,4-β-glycosidic bonds of cellulose and changes in mechanical properties. Methoxychlor, a proestrogenic activity chemical, metabolizes in vivo to form an active estrogenic form, HPTE, affecting fertility, pregnancy, and in utero development in females, as well as adult males' social behavior following prenatal exposure (Jalbert et al., 2019), (Cummings, 1997).

Analytical and Monitoring Applications

Compounds like this compound might be involved in analytical and monitoring applications, as evidenced by methanol's use in photocatalytic reduction performance studies for CO2 to methanol and as a cryoprotective additive in the frozen storage of microorganisms. These studies focus on optimizing various parameters to improve the photocatalytic conversion rate of CO2 into methanol and investigating the cryoprotective activity of various chemical compounds, including methanol, in cryomicrobiology (Lais et al., 2018), (Hubálek, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

(3-methoxypiperidin-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCJRMZPFIDNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955517-97-1 |

Source

|

| Record name | (3-methoxypiperidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)

![5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2497714.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)